molecular formula C18H24N6O2S B12264957 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12264957
M. Wt: 388.5 g/mol
InChI Key: YYNJYHDOAAOSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a pyrrolidine ring and a piperazine moiety linked to a methanesulfonylpyridine group. The intricate arrangement of these functional groups imparts distinct chemical and biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and piperazine groups through nucleophilic substitution reactions. The methanesulfonylpyridine group is then attached via a sulfonylation reaction. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine and pyrrolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Teneligliptin: A dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes.

    Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.

Uniqueness

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it features a methanesulfonylpyridine group, which can enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H24N6O2S/c1-27(25,26)15-5-4-7-19-17(15)23-13-11-22(12-14-23)16-6-8-20-18(21-16)24-9-2-3-10-24/h4-8H,2-3,9-14H2,1H3

InChI Key

YYNJYHDOAAOSQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.